Product packaging for Chlorimide(Cat. No.:CAS No. 3400-09-7)

Chlorimide

Katalognummer: B1606774
CAS-Nummer: 3400-09-7
Molekulargewicht: 85.92 g/mol
InChI-Schlüssel: JSYGRUBHOCKMGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Chlorimide, also systematically known as Azonous dichloride and more commonly as Dichloramine, is a reactive inorganic compound with the chemical formula NHCl₂ . It is identified as one of the three chloramines of ammonia, alongside monochloramine (NH₂Cl) and nitrogen trichloride (NCl₃) . This compound typically appears as an unstable yellow gas .Researchers value this compound for its role as a versatile precursor and reagent in chemical synthesis. Its significance in contemporary chemical science stems from its broad utility as a halogenating and oxidizing agent, participating in various organic reactions such as radical reactions and electrophilic additions . It functions as a key building block for the introduction of halogen atoms into organic molecules, which is a critical step in creating complex intermediates for pharmaceuticals, agrochemicals, and dyes . This compound can be prepared by a reaction between monochloramine and chlorine or sodium hypochlorite . It is also formed as a byproduct during the synthesis of monochloramine and nitrogen trichloride . When working with this compound, researchers should be aware of its reactivity. For instance, it reacts with the hydroxide ion to yield nitroxyl and the chloride ion . The compound has the molecular formula HCl₂N, an average molecular mass of 85.92 g·mol⁻¹, and its InChI Key is JSYGRUBHOCKMGQ-UHFFFAOYSA-N . Identifiers • CAS Number : 3400-09-7 • ChemSpider ID : 69389 • UNII : KGU33GRT44

Structure

2D Structure

Chemical Structure Depiction
molecular formula NHCl2<br>Cl2HN B1606774 Chlorimide CAS No. 3400-09-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

3400-09-7

Molekularformel

NHCl2
Cl2HN

Molekulargewicht

85.92 g/mol

InChI

InChI=1S/Cl2HN/c1-3-2/h3H

InChI-Schlüssel

JSYGRUBHOCKMGQ-UHFFFAOYSA-N

SMILES

N(Cl)Cl

Kanonische SMILES

N(Cl)Cl

Andere CAS-Nummern

3400-09-7

Herkunft des Produkts

United States

Synthetic Methodologies and Strategies for N Chlorinated Imides

Direct Halogenation Approaches to N-Chloro Imides

Direct halogenation remains a fundamental strategy for introducing a chlorine atom onto the nitrogen of an imide.

The direct chlorination of parent imides, such as succinimide (B58015) and phthalimide, can be achieved using molecular chlorine (Cl2). Historically, aqueous reaction media were employed, often involving inorganic hypochlorites or passing chlorine gas into alkaline aqueous solutions of the imide . However, these aqueous methods present significant drawbacks, including the low solubility of chlorine in water and the rapid hydrolysis of imides in alkaline conditions, which can lead to decomposition and the potential formation of highly explosive and toxic nitrogen trichloride (B1173362) (NCl3) .

To circumvent these issues, non-aqueous processes have been developed. For instance, N-chlorophthalimide, N-chlorosuccinimide, and N-chloroglutarimide can be synthesized by contacting the corresponding imide with molecular chlorine under substantially non-aqueous conditions. This process is often facilitated by the presence of an epoxy compound (at least one epoxy moiety per imide moiety) and a catalytic amount of a tertiary amine. The reaction typically proceeds at temperatures ranging from -10°C to +50°C, with preferred conditions between -5°C and +25°C, and can be completed within 1 to 24 hours, ideally 3 to 15 hours . This method ensures a high yield and purity of the N-chloroimide product.

Beyond molecular chlorine, various halogenating reagents serve as effective sources of "positive chlorine" for N-chlorination.

Trichloroisocyanuric Acid (TCICA) : Trichloroisocyanuric acid (TCCA) is a stable solid and an efficient reagent for the N-chlorination of amides and imides . It has been successfully employed for the synthesis of N-chlorosuccinimide and N-chlorophthalimide under mild reaction conditions, often at room temperature . The reaction typically involves dissolving the amide or imide in a solvent like methanol (B129727), followed by the addition of TCICA. The byproduct, cyanuric acid, can be easily removed by filtration . This method is noted for its cleanliness, speed, and efficiency, often resulting in good to excellent yields .

The solvent choice significantly impacts reaction time. For example, in the N-chlorination of p-toluamide with TCICA, methanol provided complete conversion in 0.5 hours at room temperature, compared to longer times in other solvents such as acetonitrile (B52724) (1.5 hours), methyl acetate (B1210297) (6 hours), methylene (B1212753) chloride (24 hours), or acetone (B3395972) (5 hours) . An equivalent ratio of amide to TCICA of 1 to 1.10 has been found to give high yields of crude product with high purity .

Substrate (Amide/Imide)ReagentSolventTemperatureReaction TimeYield (%)Reference
p-ToluamideTCICAMethanolRoom Temp.0.5 h94.0
DecanamideTCICAPentaneRoom Temp.1 h97.5
SuccinimideTCICAWaterRoom Temp.--
PhthalimideTCICAWaterRoom Temp.--

N-Chlorosuccinimide (NCS) : N-Chlorosuccinimide (NCS) itself is a prominent N-chlorinated imide widely used as a chlorinating and oxidizing agent, functioning as a source of "Cl+" . Its synthesis involves treating succinimide with various Cl+ sources, including sodium hypochlorite (B82951), tert-butyl hypochlorite, or even chlorine gas . NCS is also employed for the N-chlorination of other substrates, such as protected amino acid esters, achieving high yields (e.g., 90-99%) .

Chlorination of Parent Imides

Synthesis of N-Chloro Aldimines and Related Functional Groups

N-Chloro aldimines, characterized by a chlorine atom on the imine nitrogen, are important intermediates. A classical method for their preparation involves the treatment of aldehydes with chloroamine . A more recent development for the synthesis of aromatic N-chloro aldimines utilizes N,N′-bis(benzylidene)arylmethanediamine intermediates. This process begins with the reaction of aromatic aldehydes with aqueous ammonia (B1221849) to yield N,N′-bis(benzylidene)arylmethanediamines in nearly quantitative yields. Subsequent oxidation of these intermediates with tert-butyl hypochlorite in methanol affords the N-chloro aldimines in moderate to good yields (41–79%) after chromatography .

Furthermore, α-chlorinated N-(tert-butanesulfinyl)imines have been explored as crucial intermediates in the stereoselective synthesis of chiral aziridines. The reaction of these imines with Grignard reagents efficiently yields β-chloro N-sulfinamides with high diastereomeric excess, which can then be cyclized into aziridines .

Formation of Vicinal Chloramines via Aminochlorination

Vicinal chloramines, compounds containing a chlorine atom and an amino group on adjacent carbons, are valuable synthetic intermediates. Aminochlorination reactions provide a route to these compounds.

A notable method involves the reaction of electron-deficient olefins with Chloramine-T, promoted by Brønsted acids in water. This protocol is efficient, mild, eco-friendly, and broadly applicable to various electron-deficient olefins, including α,β-unsaturated ketones, cinnamates, and cinnamides. Sulfuric acid (H2SO4) and p-toluenesulfonic acid (TsOH) have been identified as effective Brønsted acid catalysts, with H2SO4 proving most effective. The reaction exhibits high regio- and diastereoselectivity, yielding vicinal chloramines in excellent yields. The addition of phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) can further enhance reaction efficiency .

Olefin Substrate (Examples)Chlorinating/Aminating AgentCatalystSolventYield (%)Reference
Electron-deficient olefinsChloramine-TBrønsted Acid (e.g., H2SO4)WaterExcellent
Various olefinsChloramine-TCO2--
Electron-deficient olefinsDichloramine T, TosylamideIodobenzene (B50100) diacetateDCM45–94

Another reported method for aminochlorination of olefins to synthesize vicinal chloroamine derivatives utilizes a combination of Chloramine-T and carbon dioxide (CO2). More recently, hypervalent iodine (III) mediated methods have emerged, employing dichloramine T and tosylamide as chlorine and nitrogen sources, respectively, with iodobenzene diacetate as a catalyst. This approach has yielded multifunctional vicinal chloramines in moderate to excellent yields (45–94%).

Green Chemistry Approaches in N-Chloro Imide Synthesis

The development of environmentally benign synthetic routes is a growing focus in chemistry. Several green chemistry approaches have been applied to the synthesis of N-chloro imides and related compounds.

The use of water as a solvent, particularly in the Brønsted acid-promoted aminochlorination of olefins with Chloramine-T, exemplifies a green approach, eliminating the need for toxic organic solvents . Similarly, the synthesis of N-chloro compounds, including N-chlorosuccinimide and N-chlorophthalimide, using trichloroisocyanuric acid (TCCA) in water at room temperature has been highlighted as a clean, fast, and efficient method .

The hypervalent iodine (III) mediated aminochlorination method also incorporates green principles by enabling purification without column chromatography or recrystallization, thereby reducing the consumption of silica, solvents, time, and labor. The use of a recyclable and reusable group-assisted purification (GAP) auxiliary further enhances its sustainability.

Furthermore, continuous flow synthesis methods have been developed for N-chloro-N,N-dialkylamines using aqueous sodium hypochlorite. These methods, employing meso-scale tubular reactors with static mixers or continuous stirred tank reactors (CSTRs), achieve high conversions (72–100% in situ yields) and improved green metrics compared to conventional batch procedures. This approach addresses safety concerns related to the exothermicity and instability of N-chloramines by enabling better control over reaction conditions.

Preparation of N-Chloromethylated Heterocyclic Imides

The N-chloromethylation of heterocyclic imides involves introducing a chloromethyl group (-CH2Cl) onto the nitrogen atom of the heterocyclic imide ring. A convenient single-step methodology for this transformation has been described, utilizing a mixture of formaldehyde (B43269) sodium bisulfite adduct and thionyl chloride . This protocol is suitable for solution-phase library construction. For example, 4,5-disubstituted 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives have been successfully N-chloromethylated using this procedure, yielding the corresponding products in good yields (e.g., 91.0% for one derivative) . The method has also been extended to other heterocyclic systems, with varying degrees of success .

Heterocyclic Imide SubstrateReagentsConditionsYield (%)Reference
Heterocyclic imidesFormaldehyde sodium bisulfite adduct, Thionyl chlorideRefluxModerate to Good
4,5-disubstituted 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivativesFormaldehyde sodium bisulfite adduct, Thionyl chlorideReflux91.0

Elucidation of Reaction Mechanisms and Pathways

Decomposition Pathways of N-Chlorinated Species

N-chlorinated species, particularly chloramines, undergo various decomposition pathways influenced by environmental factors and molecular structure. These pathways lead to the formation of diverse degradation products.

Autodecomposition Mechanisms of Inorganic Chloramines (Monochloramine, Dichloramine, Trichloramine)

Inorganic chloramines, namely monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃), are formed when chlorine and ammonia (B1221849) are combined in water, with their speciation largely dependent on pH, chlorine-to-ammonia ratio (Cl₂:NH₃), temperature, and contact time. Monochloramine is generally the desired species in drinking water disinfection due to its stability and long-lasting disinfection capabilities.

The autodecomposition of aqueous monochloramine can proceed via two primary pathways: hydrolysis and acid-catalyzed disproportionation, leading to the formation of dichloramine. The rate of monochloramine decomposition increases with temperature and inorganic carbon, and as the Cl₂:NH₃ ratio increases, and initial chloramine (B81541) concentration and pH decrease. For instance, at pH 7.5, monochloramine exhibits a half-life exceeding 300 hours at 4°C, which reduces to 75 hours at 35°C.

Dichloramine, a reactive inorganic compound, is unstable and can hydrolyze to form nitroxyl (B88944) (HNO), which then reacts with dissolved oxygen (O₂) to produce unstable peroxynitrite (ONOOH). Peroxynitrite decomposition can lead to the formation of various reactive nitrogen species, including NO₂⁺. Trichloramine, a yellow, oily, and explosive liquid, is commonly formed from the reaction of ammonia derivatives and chlorine. In neutral pH water, trichloramine slowly decomposes through autocatalysis to yield ammonia and hypochlorous acid (HOCl). Due to its extreme volatility, trichloramine readily volatilizes into the air.

Formation and Transformation of Chloronitramide Anion (Cl-N-NO₂⁻)

The chloronitramide anion (Cl-N-NO₂⁻), also known as chloro(nitro)azanide, has been identified as a chemical byproduct of inorganic chloramine decomposition in drinking water. Although its molecular formula and structure were unknown until 2024, it was first detected as a byproduct of chloramine in the early 1980s.

The formation of the chloronitramide anion is proposed to occur through the reaction of chloramine (or dichloramine) with NO₂⁺, one of its degradation products. The pathway for NO₂⁺ formation begins with the hydrolysis of dichloramine (NHCl₂) to nitroxyl (HNO), which subsequently reacts with dissolved oxygen (O₂) to form peroxynitrite (ONOOH). The decomposition of peroxynitrite generates NO₂⁺, which then reacts to form the chloronitramide, which subsequently dissociates to its anionic form. This compound has been detected in tap water in the United States, with a median concentration of 23 micrograms per liter in tested samples.

Organic Chloramine Degradation Products (e.g., Aldehydes, Nitriles, N-Chloraldimines)

The chlorination of amino acids can lead to the formation of organic monochloramines or organic dichloramines, depending on the chlorine to amino acid ratio (Cl:AA). Following their formation, these organic chloramines degrade into various byproducts, including aldehydes, nitriles, and N-chloraldimines.

Detailed investigations into the chlorination of amino acids like valine have elucidated specific reaction rates and product formation. For instance, at a Cl:AA ratio of 2.8, chlorine rapidly reacts with valine to form N-monochlorovaline. A slower subsequent reaction converts N-monochlorovaline to N,N-dichlorovaline. Some N-monochlorovaline also degrades into isobutyraldehyde. N,N-dichlorovaline then competitively degrades into isobutyronitrile (B166230) and N-chloroisobutyraldimine. The formation of odorous aldehydes and N-chloraldimines, along with potentially hazardous nitriles, has been observed in both drinking water treatment plants and laboratory settings. The Cl:AA ratio is a significant factor influencing the formation pathways of these disinfection by-products.

Influence of Natural Organic Matter (NOM) on Decomposition

Natural Organic Matter (NOM) plays a significant role in the decomposition of monochloramine in drinking water systems. The presence of NOM can accelerate the decay of monochloramine. This accelerated decay can be attributed to both oxidation and substitution reactions involving NOM.

Studies indicate that NOM primarily acts as a reductant in the presence of monochloramine, rather than solely as a catalyst for its autodecomposition. When monochloramine decomposes in the absence of NOM, ammonia and nitrogen gas are the main nitrogen decay products. However, when NOM is present, the product speciation shifts, leading to less nitrogen gas production and an increase in ammonia and nitrate (B79036). This shift suggests that a substantial portion of monochloramine's oxidizing capacity is consumed by NOM oxidation. Humic and fulvic acids, components of NOM, may also catalyze the autodecomposition of monochloramine, potentially by facilitating the second-order reaction that forms dichloramine.

Oxidative Reaction Mechanisms

N-chlorinated compounds, particularly N-chlorosulfonamides, are known for their strong oxidative capabilities.

Substrate Oxidation Mediated by N-Chlorosulfonamides (e.g., Chloramine-T)

N-chlorosulfonamides, such as Chloramine-T (sodium N-chloro-p-toluenesulfonamide), are versatile chemical reagents widely employed as oxidizing and chlorinating agents in various fields, including biochemistry and analytical chemistry. Chloramine-T contains active (electrophilic) chlorine, and its reactivity is comparable to that of sodium hypochlorite (B82951). Aqueous solutions of Chloramine-T are slightly basic, typically with a pH of 8.5.

The mechanism of oxidation by Chloramine-T often involves the formation of hypochlorous acid (HOCl) and direct transfer of chlorine atoms to substrates. HOCl, a potent oxidant, can oxidize a wide range of organic and inorganic molecules. For example, in biochemical applications, HOCl can oxidize amino acids like cysteine and methionine, thereby altering protein structure and function.

In the oxidation of secondary alcohols by Chloramine-T in aqueous acidic media, the reaction follows a rate law that is first-order with respect to Chloramine-T and the alcohol, and dependent on hydrogen ion concentration. The mechanism is consistent with a rate-determining interaction between either protonated Chloramine-T (CATH₂⁺) or HOCl⁺ and the secondary alcohol, forming an alkyl hypochlorite that rapidly decomposes to a ketone. In alkaline media, the oxidation of aldehydes by Chloramine-T proceeds primarily through a rate-determining reaction between Chloramine-T and the enol anion of the aldehyde, yielding the corresponding carboxylic acid as the product.

Chloramine-T is also utilized in amidohydroxylation reactions, where it serves as a common source of the amido component for converting alkenes to vicinal aminoalcohols, which are important in organic synthesis and drug discovery. Furthermore, in biochemical applications, Chloramine-T is used to introduce chlorine into tyrosine residues in proteins, involving the transfer of a chlorine atom from Chloramine-T to the nucleophilic site on the substrate.

Electrophilic Attack Mechanisms

N-Chlorosuccinimide (NCS) functions as a source of electrophilic chlorine, enabling its participation in various electrophilic attack mechanisms. In electrophilic aromatic substitution, NCS facilitates the introduction of chlorine onto aromatic rings. The succinimide (B58015) moiety within NCS is instrumental in activating the chlorine atom, rendering it more electrophilic and reactive, and often directing its attack to the most reactive position on the aromatic substrate. This characteristic allows for controlled and regioselective chlorination, distinguishing it from other chlorination methods that might involve chlorine gas or Lewis acid catalysts. NCS is generally considered a milder chlorinating agent compared to reagents like thionyl chloride or oxalyl chloride, minimizing unwanted side reactions.

In the context of electrophilic addition reactions to unsaturated systems, such as alkynes, NCS can initiate the reaction by generating a carbocation intermediate. Furthermore, NCS has been employed in photoinduced chloroamination cyclization reactions, where mechanistic studies indicate the involvement of a nitrogen-centered radical. The chlorination of thiols mediated by NCS can be accelerated by the presence of sulfides and hydrochloric acid (HCl), suggesting a complex reaction network where HCl catalyzes the release of molecular chlorine, which then rapidly converts the thiol to a sulfenyl chloride.

Nitrogen Atom Transfer Reactions

Nitrogen atom transfer reactions involve the formal transfer of a nitrogen atom from a donor molecule to a substrate, often proceeding through highly reactive nitrene intermediates. These reactions are fundamental in the synthesis of nitrogen-containing heterocycles and other valuable compounds.

Aziridination of Olefins

N-Chlorosuccinimide (NCS) plays a significant role in the aziridination of olefins, particularly in reactions involving nitroalkenes. When nitroalkenes are treated with an alkylamine and NCS, direct aziridination can be achieved diastereoselectively. The proposed mechanism for this transformation commences with the Michael addition of the amine to the nitroalkene. This is followed by N-chlorination of the resulting intermediate and a subsequent intramolecular nucleophilic substitution at the nitrogen atom, leading to the formation of the 1-alkyl-2-nitroaziridine product. ,

While NCS can directly mediate aziridination, other systems also highlight the importance of N-haloimides in these processes. For instance, the aziridination of olefins with p-toluenesulfonamide, catalyzed by dirhodium(II,III) caprolactamate, can involve N-bromosuccinimide (NBS) as a key reagent, with an X-ray crystal structure of a dirhodium halide complex formed from N-chlorosuccinimide also being reported, indicating its potential involvement in such catalytic cycles. The broader field of aziridination often relies on nitrogen atom transfer events, which can be promoted by various nitrogen sources, sometimes involving nitrene formation. , ,

Amination of Activated Hydrocarbons

The amination of activated hydrocarbons typically involves the transfer of a nitrogen atom to a C-H bond, leading to the formation of C-N bonds. While specific direct examples of amination of activated hydrocarbons solely utilizing N-chlorosuccinimide as the nitrogen source are not extensively detailed in the provided search results, nitrogen atom transfer reagents such as Chloramine-T trihydrate have been demonstrated in copper-catalyzed amination of activated hydrocarbons. This highlights the general principle of using N-halogenated compounds as sources for nitrogen atom transfer in such transformations.

Halogen Exchange Reactions (e.g., N-Chloro to N-Bromo and N-Iodo Imides)

N-Chloroimides, including N-chlorosuccinimide, can undergo efficient halogen exchange reactions to yield their N-bromo and N-iodo analogues, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). This transformation is achieved by reacting the N-chloro derivatives with inorganic bromide or iodide salts, for example, lithium bromide (LiBr) or lithium iodide (LiI). , This method is considered rapid, cost-efficient, and environmentally friendly, producing lithium chloride (LiCl) as a benign side product. , The mechanistic understanding of these reactions suggests an in situ generation of an interhalogen species, which facilitates the exchange. , This approach provides a practical route to synthesize N-bromo and N-iodo imides, which are widely used as stable and easily handled sources of bromenium and iodenium ions in organic synthesis.

Novel Addition and Substitution Reactions (e.g., Chlorosulfonyl Isocyanate to Carbonyl Groups)

Chlorosulfonyl isocyanate (CSI), while not a chlorimide, is a highly reactive and versatile reagent known for its participation in various addition and substitution reactions. One notable example is its addition reaction with carbonyl groups. For instance, CSI has been shown to react with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, resulting in the formation of ylidenesulfamoyl chloride. , The exact configuration of the product has been determined by X-ray crystal analysis, and theoretical computations have been employed to elucidate the mechanism of product formation, defining this as a unique addition reaction. ,

Beyond carbonyl groups, CSI is well-known for its [2+2] cycloaddition reactions with alkenes. These reactions typically yield N-chlorosulfonyl-β-lactams, which can then be readily reduced to β-lactams, providing a synthetic route to important compounds like β-lactam antibiotics. , , , The mechanism for these cycloadditions can vary from a concerted pathway for electron-deficient alkenes to a stepwise single electron transfer (SET) pathway involving a 1,4-diradical intermediate for most other alkenes, especially electron-rich ones. ,

Mechanistic Studies of P(O)-H to P(O)-N Bond Transformations via N-Chlorosuccinimide

N-Chlorosuccinimide (NCS) serves as an effective and environmentally benign chlorinating agent in the transformation of P(O)-H bonds to P(O)-N bonds. This conversion typically proceeds through an intermediate P(O)-Cl bond. Mechanistic studies have demonstrated that NCS facilitates the chlorination of various H-phosphinates and H-phosphonates, yielding their corresponding P(O)-Cl analogues with high yield and selectivity. ,

The advantage of using NCS in this transformation lies in the production of succinimide as an easily separable and benign by-product, which can be recovered and potentially regenerated back into N-chlorosuccinimide, thereby mitigating chemical waste. A one-pot synthesis methodology has been developed for synthesizing a series of P(O)-N containing derivatives, with the success of the synthesis being influenced by the choice of reaction solvents and starting materials. , This approach offers an alternative, more sustainable synthetic route compared to conventional methods for producing phosphoramidates and phosphonamidates.

Kinetic and Thermodynamic Investigations of N Chlorinated Imides

Reaction Rate Determination and Kinetic Models

The study of reaction rates and the development of kinetic models are fundamental to understanding the chemical behavior of N-chlorinated imides. These investigations reveal the speed at which these compounds form and decompose, as well as the factors influencing these processes.

Rates of Formation of N-Chloroamines

The formation of N-chloroamines, including N-chlorinated imides, typically occurs through the reaction of chlorine species (such as hypochlorous acid, HOCl, or hypochlorite (B82951) ion, OCl⁻) with nitrogen-containing compounds like ammonia (B1221849) or amides . The rate of formation is highly dependent on pH and the ratio of chlorine to the nitrogen-containing precursor . For instance, monochloramine (NH₂Cl) formation from ammonia and HOCl is often described as instantaneous, with optimal formation occurring at a pH around 8.4 .

Studies on the chlorination of amides, such as acetamide, N-methylformamide, N-methylacetamide, and benzamide, show apparent second-order rate constants for their reactions with chlorine at pH 8, ranging from 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹ . Hypochlorite (OCl⁻) is a dominant species in these reactions, yielding N-chloramides with species-specific second-order rate constants between 7.3 × 10⁻³ and 2.3 M⁻¹s⁻¹ . The rate constants for the reactions of chlorine with different amides tend to decrease with increasing electron donor character of substituents on the amide-N and N-carbonyl-C .

For N-methylacetamide (NMA), the reaction with sodium hypochlorite in dilute aqueous solution to form N-chloro-N-methylacetamide (ClNMA) is slower than analogous reactions forming N-chloramines or N-chloroamino acids . This reaction exhibits first-order kinetics with respect to both [NMA] and total chlorine concentration . The order of increasing reactivity of chlorinating species for NMA is HClO < ClO⁻ < Cl₂ < CH₃COOCl (in acetate (B1210297) buffer) .

Chlorinating SpeciesRelative Reactivity for N-Methylacetamide (Order)
HClOLowest
ClO⁻Low
Cl₂Moderate
CH₃COOClHighest

Chloramine (B81541) Decay Kinetics in Aqueous Systems

N-chloramines, including N-chlorinated imides, undergo decay in aqueous systems through various pathways, which can be influenced by chemical and microbiological factors . The stability of these compounds varies significantly; for example, Chloramine-T (CT) and Chloramine-B (CB) are generally more stable than N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (Halane) . Half-lives of inorganic chloramines can range from minutes to days depending on conditions .

The decay of monochloramine (NH₂Cl) in drinking water distribution systems is a well-studied phenomenon . It can be modeled using first-order kinetics, although more rigorous simulations may require complex approaches considering auto-decay and other factors . Reactions with other components, such as hydrogen peroxide (H₂O₂), also contribute to chloramine decay . The reaction between monochloramine and hydrogen peroxide is first-order in both reactants, with a rate constant on the order of 10⁻² M⁻¹s⁻¹ at room temperature . Dichloramine (NHCl₂) reacts with H₂O₂ at a slower rate, around 10⁻⁵ M⁻¹s⁻¹ at room temperature, while trichloramine (NCl₃) reaction with H₂O₂ is negligibly slow compared to its thermal and photolytic decomposition .

Chloramine SpeciesRate Constant (k) with H₂O₂ at Room Temperature (M⁻¹s⁻¹)
Monochloramine (NH₂Cl)~10⁻²
Dichloramine (NHCl₂)~10⁻⁵
Trichloramine (NCl₃)Negligibly slow

Influence of pH, Temperature, and Ionic Strength on Reaction Rates

pH: pH is a critical factor influencing both the formation and decay kinetics of N-chlorinated imides and N-chloramines. The speciation of chlorine and ammonia, and thus the resulting chloramine species, is highly pH-dependent . For instance, at pH values of 7 or above, monochloramine concentrations are highest, while trichloramines primarily form at pH 3 or below . The rate of chloramine production is instantaneously controlled by pH .

The decay rates of N-chloramines are also significantly affected by pH . For Chloramine-B (CB) and Chloramine-T (CT), the rates of hydrolysis are strongly dependent on the hydrogen ion concentration, ranging from zero-order to first-order in H⁺ . In contrast, the hydrolysis rate of N-chlorosuccinimide (NCS) is almost independent of H⁺ concentration . For organic N-chloramines like N-chloroglycine, pH-dependent inactivation kinetics are observed, with faster inactivation rates at lower pH values . Increasing pH generally decreases the rate of chloramine decay .

Temperature: Temperature consistently influences the reaction rates of N-chlorinated imides and N-chloramines. Higher temperatures generally lead to faster reaction rates for both formation and decomposition processes . For example, the rate of hydrolysis of N-chloramine disinfectant compounds increases with temperature . In monochloramine determination methods, color development time increases as temperature decreases, becoming significantly longer below 20 °C . The temperature dependence of chemical and microbiological chloramine decay can be expressed using the Arrhenius equation .

Ionic Strength: The influence of ionic strength on the reaction rates of N-chlorinated imides can vary depending on the specific reaction mechanism. For the hydrolytic decomposition of some N-chloramines, the rate of hydrolysis depends on the ionic strength, explained by secondary salt effects . However, in other cases, such as the chlorination of N-methylacetamide, the reaction rate is not affected by changes in ionic strength . Similarly, in the oxidative conversion of lactic acid by Chloramine-T, varying the ionic strength had a negligible effect on the reaction rate . Equilibrium and rate constants for aqueous inorganic chloramines are expected to be relatively insensitive to ionic strength if the reactions involve no more than one charged reactant or product .

Activation Parameters and Transition State Analysis

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide critical insights into the energy requirements and molecular rearrangements occurring at the transition state of a reaction.

For the chlorination of amides with chlorine at pH 8, activation energies are in the range of 62-88 kJ/mol . The activation energies for the hydrolytic decomposition of N-chloramines indicate that the N-Cl bond breakage is often the rate-determining step . Large negative values for the entropy of activation suggest an increase in electrostriction and a loss of freedom of solvent water molecules associated with ion separation in the transition state . A linear compensation between ΔH‡ and ΔS‡ can indicate a consistent reaction mechanism across different chloramine compounds in aqueous solution .

In the reaction between hydrogen peroxide and monochloramine, the activation energy is reported as 51.5 ± 3.7 kJ mol⁻¹, and for dichloramine, it is 75.8 ± 5.1 kJ mol⁻¹ . Computational studies, often employing quantum chemical procedures like G3B3 or Density Functional Theory (DFT), are increasingly used to analyze transition state structures and energy barriers for N-chlorination reactions . For example, quantum chemical calculations for the chlorination of N-methylacetamide by HOCl suggest that the most favorable pathway involves the reaction of the iminol form of NMA with HOCl, with a calculated energy barrier (ΔG‡₂₉₈) of approximately 87.3 kJ/mol . This approach helps elucidate mechanistic details, such as concerted fragmentation mechanisms proposed for the decomposition of N-chloro-α-amino acids, which are consistent with large positive ΔS‡ values .

ReactionActivation Energy (Ea) (kJ/mol)
Monochloramine + H₂O₂51.5 ± 3.7
Dichloramine + H₂O₂75.8 ± 5.1

Equilibrium Studies and Stability Considerations

Equilibrium studies are essential for understanding the relative stability of different N-chlorinated species and the conditions under which they interconvert. N-chlorinated imides and amides exist in dynamic equilibrium with their parent compounds and hypochlorous acid in aqueous media .

For N-chlorosaccharin, a relatively high equilibrium constant (Kcp ≈ 1.4 × 10⁻⁵ M) indicates that the positive chlorine on the chloroimide is readily available . The hydrolysis constants (K_h) for N-chloroamides are generally low and can be calculated from the equilibrium between the N-chloroamide, hydroxide (B78521) ion, parent amide, and hypochlorite ion .

The stability of chloramine compounds varies, with Chloramine-T and Chloramine-B typically showing greater hydrolytic stability than N-chlorosuccinimide and 1,3-dichloro-5,5-dimethylhydantoin . The speciation of inorganic chloramines (monochloramine, dichloramine, trichloramine) is primarily determined by pH and the chlorine-to-ammonia ratio . For instance, monochloramine is the preferred inorganic chloramine species at typical pH values (greater than 7) and chlorine-to-ammonia-nitrogen mass ratios (less than 5:1) used in public water systems .

Computational and Experimental Approaches to Kinetic Parameterization

Both computational and experimental approaches are vital for comprehensively parameterizing the kinetics of N-chlorinated imides and N-chloramines.

Experimental Approaches: Experimental methods involve direct measurement of reaction rates under controlled conditions, varying parameters such as reactant concentrations, pH, temperature, and ionic strength . Techniques like titrimetry, UV/Vis spectrophotometry, and stopped-flow UV/Vis spectrophotometry are commonly employed to monitor reactant consumption or product formation over time . Initial rate studies and pseudo-first-order conditions are often used to simplify kinetic analysis . Empirical models are developed from experimental data to predict disinfectant residual concentrations based on parameters like pipe material, diameter, organic content, and temperature .

Computational Approaches: Quantum chemical calculations (e.g., G3B3, B3LYP, DFT methods) are increasingly used to complement experimental studies by providing insights into reaction mechanisms, transition state structures, and energy barriers that are difficult to obtain experimentally . These methods can calculate gas-phase electron affinities and aqueous solution reduction potentials, which are consistent with experimental observations . Computational models can also investigate the influence of water molecules on reaction pathways and identify the most favorable mechanisms, such as the iminol intermediate pathway for N-chlorination of amides . Such theoretical approaches provide a deeper understanding of the molecular-level interactions governing the kinetics and thermodynamics of N-chlorinated imides.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., G4MP2, G4, W1BD, DFT)

Advanced quantum chemical calculation methods are extensively utilized to characterize dichloramine and related species. These methods enable the determination of precise molecular geometries, electronic structures, and energies. For instance, benchmark-level ab initio calculation protocols, such as the TA14 protocol adapted from Weizmann theory and Feller–Peterson–Dixon approaches, have been developed to determine the molecular structures and thermochemical properties of inorganic chloramines, including dichloramine . These high-accuracy methods are crucial for compounds like dichloramine, which are significantly stabilized by electron correlation forces, explaining their high reactivity as electrophilic oxidants .

Other composite methods like G4MP2 and G4 are frequently employed for highly accurate energy predictions. G4MP2, for example, has been shown to deviate by only 1.4 kcal/mol from the highly accurate W1w composite procedure for bond dissociation enthalpies . Its predictive power is considered to be on par with experimental uncertainties, exhibiting a mean absolute error (MAE) of 1.0 kcal/mol for the G3/05 test set of small molecules . Density Functional Theory (DFT) methods, such as B3LYP and ωB97XD, are also widely used, often in conjunction with G4MP2, for calculating properties like ionization potentials . For geometry optimizations, methods like B3LYP in combination with basis sets such as aug-cc-pVTZ are commonly applied .

Modeling of Reaction Pathways and Energy Profiles

Computational modeling is instrumental in mapping the intricate reaction pathways and associated energy profiles of dichloramine. Studies have focused on its decomposition and reactions with other species, particularly in the context of water chemistry. For example, the decomposition of dichloramine (NHCl2) has been shown to involve the formation of reactive nitrogen species (RNS), including nitroxyl (B88944)/nitroxyl anion (HNO/NO-) and peroxynitrous acid/peroxynitrite anion (ONOOH/ONOO-) . Kinetic models, supported by computational data, accurately simulate the concentrations of NHCl2, monochloramine (NH2Cl), N-nitrosodimethylamine (NDMA), and dissolved oxygen (DO) during these processes .

Furthermore, computational studies have elucidated the mechanism of monochloramine disproportionation into dichloramine. This reaction follows second-order kinetics, with computations providing a reaction mechanism and a free energy profile that aligns with kinetic models . A key finding is the involvement of a short-lived chlorine-bridged intermediate, leading to dichloramine and ammonium (B1175870) ion through a deprotonation-coupled chlorine shift . The interaction of dichloramine with trichloramine (NCl3) has also been computationally investigated, revealing a novel mechanism for hydroxyl radical (•OH) generation and the formation of nitrosation agents .

Prediction of Reactivity and Selectivity

Computational chemistry aids in predicting the reactivity and selectivity of dichloramine in various chemical environments. The formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, is a significant area where dichloramine's reactivity is critical . Computational methods have been used to calculate molecular descriptors for NDMA precursors, revealing distinct relationships between partial charge and NDMA formation . For instance, at higher pH values, the ultimate formation of NDMA is limited due to the reduced availability of dichloramine, indicating its pH-dependent reactivity . This suggests that dichloramine preferentially reacts with precursors containing electron-donating groups, while monochloramine reacts with precursors containing electron-withdrawing groups .

The ability to predict reaction selectivity is a cornerstone of synthetic chemistry, often achieved through molecular modeling of transition states . While general principles for predicting nucleophilicity have been explored using computational methods, specific applications to dichloramine's selectivity in complex reaction mixtures continue to be an active area of research .

Thermochemical Calculations and Thermodynamic Parameters of Activation

Thermochemical calculations provide essential thermodynamic parameters for dichloramine, which are critical for understanding its stability and reactivity. Benchmark-level ab initio calculations have been used to determine the heats of formation at 0 K (ΔfH°0 K) and at 298 K (ΔfH°298 K), as well as Gibbs free energies of formation at 298 K (ΔfG°298 K) for inorganic chloramines, including dichloramine, in the gas phase . These studies propose uncertainties ranging from 1 to 3 kJ mol−1 for the computed thermodynamic properties of these halamines .

For the disproportionation of monochloramine to form dichloramine, computational studies have determined an activation free energy barrier of approximately 14.1 kcal mol−1, with simulations predicting a barrier of 14.9 kcal mol−1 . Such activation parameters are crucial for understanding reaction rates and mechanisms. The general process for performing thermochemical calculations involves optimizing molecular geometry, calculating vibrational frequencies to obtain zero-point energy and thermal corrections, and then calculating the electronic energy using high-level methods to derive the final thermochemical properties .

Advanced Analytical Characterization Techniques in Chlorimide Research

Spectroscopic Methodologies

Spectroscopic methods play a crucial role in the identification, structural elucidation, and quantification of chlorimides and their transformation products.

High-Resolution Mass Spectrometry (HRMS) Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) is widely employed for the untargeted analysis of complex mixtures, such as disinfection by-products (DBPs) generated during chloramination. This technique offers exceptionally high sensitivity and resolution, allowing for the analysis of hundreds to thousands of compounds without the need for extensive prior chromatographic separation. Innovations in FT-ICR MS include advanced formula assignment procedures, particularly for compounds containing halogens and isotopically labeled nitrogen (e.g., 15N), which enhance confidence in molecular formula assignments.

Tandem mass spectrometry (MS/MS or MSn) coupled with ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) is utilized for the qualitative and quantitative determination of organic chloramines. These methods provide insights into chlorination mechanisms and allow for detailed structural characterization through fragmentation patterns. For instance, N-chlorocyclohexylamine has been quantified using ESI or APCI MS, demonstrating detection limits in the range of 0.1–10 µM, a linear dynamic range of 10^2–10^3, and an accuracy of ±10% in wastewater samples.

Selected Ion Flow Tube – Mass Spectrometry (SIFT-MS) offers a real-time approach for identifying and quantifying volatile chloramines (monochloramine, dichloramine, and trichloramine) directly from air. This technique is particularly valuable for speciation, allowing the differentiation of individual chloramine (B81541) compounds and chlorine, which is critical given their varying toxicities and roles in environmental and industrial hygiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed structural information that complements data obtained from mass spectrometry. For complex mixtures, such as 15N-labeled disinfection by-products, NMR analysis can be simplified by targeting specific moieties. Novel NMR experiments, including 1H, 15N constant-time HMQC-COSY, have been designed to elucidate the structures of 15N-containing DBPs by correlating proton-proton interactions between adjacent CH and 15NH groups. The use of isotopic labels, such as 15N and 13C, significantly enhances the sensitivity of NMR experiments like 13C 1D NMR and INADEQUATE/ADEQUATE, enabling the tracing of carbon skeletons in molecules that would otherwise be challenging to analyze due to low natural isotopic abundance. Two-dimensional NMR experiments, such as heteronuclear spectral quantum coherence (HSQC) and heteronuclear multiple bond coherence (HMBC), have also been applied to evaluate structural elements and identify impurities in complex chlorinated compounds.

UV/Visible (UV/Vis) Spectroscopy and Colorimetry UV/Vis spectroscopy is a straightforward method for the qualitative characterization of chloramines, leveraging their distinct absorbance peaks. For example, monochloramine (NH2Cl) exhibits an absorption maximum at 245 nm, while dichloramine (NHCl2) shows a maximum at 295 nm. By measuring absorbances at these wavelengths and solving a matrix, concentrations of individual species can be estimated.

Colorimetric methods are widely used for chloramine analysis due to their simplicity, cost-effectiveness, and ready availability. These methods typically involve a reagent that reacts with chloramine to produce a measurable color change, which is then quantified using a spectrophotometer. While convenient, colorimetric procedures can have limitations in sensitivity and may be susceptible to interference from other substances in the sample.

Chromatographic Separations for Complex Mixtures

Chromatographic techniques are essential for separating chlorimides and related compounds from complex matrices, enabling their subsequent detection and quantification.

Ion Chromatography (IC) Ion chromatography is a robust method for the separation of inorganic oxyhalide disinfection by-products, including chlorate, which can be formed during chloramine disinfection. Recent advancements include mixed-mode ion chromatography methods that allow for the simultaneous separation and detection of monochloramine (NH2Cl), nitrite, and nitrate (B79036) in water samples. This is achieved using a step gradient elution with a multi-wavelength UV absorbance detector, offering a total run time of less than 10 minutes. This method is critical for monitoring disinfectant dosing and assessing nitrification status in water treatment plants.

High-Performance Liquid Chromatography (HPLC) HPLC, particularly reversed-phase HPLC, is employed for the analysis of various chloramines, including organic forms like Chloramine-T. These methods often utilize simple mobile phase conditions, such as mixtures of acetonitrile (B52724), water, and phosphoric acid (or formic acid for MS compatibility), to achieve effective separation.

Size Exclusion Chromatography–Electrochemical Detection (SEC-ED) SEC-ED is a specialized technique developed for the analysis of total organic and inorganic chloramines. This method separates compounds based on their molecular size, allowing for the recognition and quantification of different Cl+-bearing groups in wastewater. Optimization of chromatographic conditions, such as the working electrode potential and flow rate, is crucial for achieving optimal sensitivity and resolution. This technique has demonstrated the ability to separate monochloramine from various organic N-chloramines.

Table 1: Representative Detection Limits for Chloramine Analysis by SEC-ED

Chloramine TypeDetection Limit (mg/L)
Inorganic0.12
Organic0.05

Electrochemical Methods for Species Detection and Quantification

Electrochemical methods offer highly sensitive and specific approaches for the detection and quantification of chlorimide species, often enabling real-time monitoring.

Monochloramine (MCA) Detection The electrochemical analysis of monochloramine (NH2Cl) involves measuring the electrical current generated by its reduction to ammonium (B1175870) and chloride. A significant advancement in this area is the development of methods that eliminate oxygen as an interfering species, which traditionally poses a challenge in electrochemical measurements. Such innovations have led to sensitive detection limits, with reported values as low as 0.03 ppm for monochloramine, even in high alkalinity water samples and in the presence of common interferents like copper, phosphate, and iron.

Chloroxo Compound Analysis While focusing on chlorimides, electrochemical techniques developed for related chloroxo compounds (e.g., chlorite (B76162), hypochlorite) illustrate the challenges and solutions in this field. Differential pulse voltammetry (DPV) has been successfully applied for chlorite detection, demonstrating high sensitivity and selectivity even when other chloroxo compounds are present. This highlights the potential for developing similarly selective electrochemical sensors for specific chloramine species.

Integration with Chromatography As mentioned in Section 6.2, the coupling of size exclusion chromatography with electrochemical detection (SEC-ED) allows for the quantitative analysis of both total inorganic and organic chloramines. This integrated approach benefits from the separation capabilities of chromatography and the sensitive detection of electrochemical sensors, with optimized working electrode potentials contributing to improved resolution and sensitivity.

Development of Novel Detection Strategies for Transient Intermediates

Research into chloramine chemistry, particularly concerning disinfection by-products (DBPs), reveals that a significant portion of these compounds remain unknown, and their total toxicity cannot be fully accounted for by currently regulated species. This necessitates the development of novel strategies for detecting and characterizing transient intermediates.

Detection of Radical Intermediates Chloramine reactions, including the hydrolysis of dichloramine (NHCl2) and interactions between trichloramine (NCl3) and dichloramine, are known to generate highly reactive transient species such as hydroxyl radicals (HO•) and other reactive chlorine species (e.g., Cl2•-, ClO•, Cl•, •NCl2).

Techniques employed for studying these transient intermediates include:

Electron Pulse Radiolysis and Transient Absorption Spectroscopy : These methods are used to determine the absolute temperature-dependent kinetics for the reactions between hydroxyl radicals and chloramine species (monochloramine, dichloramine, and trichloramine). For instance, specific rate constants for these reactions have been determined at 25 °C.

Electron Paramagnetic Resonance (EPR) : EPR spectroscopy has been successfully used to detect hydroxyl radicals (HO•) formed during the interactions between trichloramine and dichloramine, providing direct evidence for their generation in complex reaction pathways.

Stopped-Flow UV-Vis Spectrophotometry : This rapid kinetic technique allows for the monitoring of fast reactions involving chloramine species and their intermediates, providing insights into reaction mechanisms and kinetics.

Trapping Methods : Specific chemical traps, such as Aminophenylfluorescein (APF), can be used to detect transiently produced species like hypochlorous acid (HOCl) by monitoring changes in fluorescence intensity. This indirect method helps in understanding the formation and role of such intermediates in broader reaction schemes.

Membrane Introduction Mass Spectrometry (MIMS) : MIMS has been utilized for the quantification of monochloramine and the analysis of transient species in complex reaction mixtures.

Research findings indicate that NHCl2 hydrolysis can generate transient peroxynitrite (ONOO–), which subsequently dissociates into hydroxyl radicals (HO•). The maximal HO• exposure has been observed at a pH of 8.4, and also peaked at a NH2Cl-to-NHCl2 molar ratio of 1:1, highlighting the complex interplay of species and conditions in intermediate formation. The detection and characterization of these transient species are crucial for understanding the full scope of chloramine chemistry and its implications in various applications, including water treatment.

Environmental Transformation Pathways of N Chlorinated Species

Abiotic Degradation Processes in Aquatic Environments

N-chlorinated species, primarily chloramines, undergo various abiotic degradation processes in aquatic environments, influencing their persistence and potential environmental impact. The stability and degradation rates of these compounds are influenced by factors such as pH, temperature, and the chlorine-to-ammonia ratio .

Hydrolysis and Disproportionation

Hydrolysis and disproportionation are key degradation pathways for N-chlorinated species in water. Monochloramine (NH₂Cl) in aqueous solution can undergo autodecomposition through these pathways . The rate of monochloramine decomposition increases with temperature, higher inorganic carbon levels, increased Cl₂:NH₃ ratios, and decreased pH and initial chloramine (B81541) concentration .

Under neutral pH conditions, monochloramine exhibits a relatively long half-life, for instance, over 300 hours at 4°C, which decreases to 75 hours at 35°C . However, the decomposition of monochloramine to dichloramine can occur via hydrolysis and acid-catalyzed disproportionation . Dichloramine (NHCl₂) hydrolysis rates increase significantly with increasing pH, showing more than an order of magnitude increase from pH 7 to 12 . This is because NHCl₂ hydrolysis favors alkaline conditions, becoming unstable above neutral pH .

The speciation of chloramines is highly dependent on pH and the chlorine-to-ammonia ratio. Neutral to alkaline conditions (pH 6.5–9.0) are optimal for monochloramine formation, with the most rapid formation occurring at a pH of 8.3 . Acidic conditions (pH 4.0–6.0) favor dichloramine production, while trichloramine formation is optimized at pH less than 4.4 . For example, at pH 7.0 and 25°C with a Cl₂:NH₃ ratio of 5:1, monochloramine constitutes 88% and dichloramine 12% of the chloramines present . Trichloramine can form at pH 7.0 and 8.0 but requires a higher Cl₂:NH₃ ratio of 15:1 .

The decomposition of dichloramine can lead to the formation of reactive nitrogen species (RNS) such as nitroxyl (B88944) (HNO/NO⁻) and peroxynitrous acid/peroxynitrite anion (ONOOH/ONOO⁻) . These reactive species can further participate in other reactions, including the formation of N-nitrosodimethylamine (NDMA) .

Table 1: Optimal pH Ranges for Inorganic Chloramine Formation

Chloramine SpeciesOptimal pH Range
Monochloramine6.5–9.0
Dichloramine4.0–6.0
Trichloramine<4.4

Photolytic Decomposition (e.g., Formation of Chlorine Atoms and Radicals)

Photolytic decomposition is a significant pathway for the degradation of N-chlorinated species, particularly in the presence of UV light. This process leads to the formation of highly reactive species, including chlorine atoms (Cl•) and nitrogen-centered radicals (e.g., NH₂•, •NHCl) .

Studies have shown that the depletion of chloramines under UV light exposure at 254 nm follows specific photolysis rate constants . For instance, photolysis rate constants for NH₂Cl, NHCl₂, and NCl₃ at 254 nm are reported as 9.0 ± 0.7 × 10⁻⁴ cm² mJ⁻¹, 9.1 ± 0.7 × 10⁻⁴ cm² mJ⁻¹, and 4.5 ± 0.2 × 10⁻³ cm² mJ⁻¹, respectively . The formation of chlorine and nitrogen radicals results from the fracture of N-Cl bonds in NH₂Cl and NHCl₂ upon UV irradiation .

Nitrogen trichloride (B1173362) (NCl₃) strongly absorbs in the near ultraviolet (UV) range, with an absorption peak around 340 nm, leading to rapid photolysis in sunlight and contributing to chlorine atom formation in the atmosphere . Monochloramine, dichloramine, and trichloramine have been identified as important photochemical sources of chlorine atoms in urban atmospheres . The photolysis of NCl₃ can contribute significantly to the total local summertime Cl production rate, with smaller contributions from NH₂Cl and NHCl₂ photolysis . These chlorine atoms and radicals are potent oxidants and can impact the abundance of volatile organic compounds, ozone, nitrogen oxides, and particulate matter in the atmosphere .

Chemical Interactions with Organic and Inorganic Matrices

N-chlorinated species interact with various organic and inorganic matrices in the environment, leading to their transformation and the formation of new compounds, including disinfection by-products (DBPs).

In water treatment, N-chloramines are formed when free chlorine reacts with naturally occurring inorganic and organic amines . These interactions are crucial because N-chloramines can be precursors to mutagenic dihaloacetonitriles and trihalomethanes . Organic N-chloramines, such as peptide chloramines, are of particular interest in disinfected wastewaters due to their resistance to dechlorination treatment .

The reaction of monochloramine with natural organic matter (NOM) is a significant pathway for its loss in water distribution systems . This reaction is described as biphasic, involving a direct reaction of monochloramine with NOM and a slower pathway attributable to free chlorine (HOCl) derived from monochloramine hydrolysis . The free chlorine reactive site fraction in the NOM structure has been correlated with specific ultraviolet absorbance at 280 nm (SUVA280) .

Chloramines can also react with phenolic compounds, forming halogenated phenols through electrophilic aromatic substitution or quinones via electron transfer . During chlorination of bromide-containing waters, a range of brominated amines (e.g., NH₂Br, NHBr₂, NHBrCl) can be produced, which are generally less stable than monochloramine .

The interaction of hypochlorite (B82951) (HOCl) with the exocyclic -NH₂ groups of nucleosides (like cytidine, adenosine, and guanosine) and the ring NH groups of all bases yields chloramines (RNHCl/RR'NCl) as major initial products . The decay of these chloramines can be accelerated by UV light and metal ions, leading to the formation of nucleoside-derived nitrogen-centered radicals .

Modeling of Environmental Fate and Persistence

Modeling the environmental fate and persistence of N-chlorinated species, particularly monochloramine, is crucial for understanding their behavior in water distribution systems and surface waters. Several models have been developed to predict the persistence and stability of monochloramine in water distribution systems .

Factors influencing the persistence of monochloramine in water include temperature, inorganic carbon, the Cl₂:NH₃ ratio, initial chloramine concentration, and pH . For instance, the rate of monochloramine decomposition increases with higher temperatures and lower pH values .

While significant research has focused on monochloramine stability in controlled conditions, fewer efforts have been dedicated to understanding its fate after discharge into rivers and lakes . It is hypothesized that the environmental persistence, fate, and transport of monochloramine in surface waters are predominantly driven by volatilization and reactions with dissolved and sedimentary organic matter .

Comprehensive models describing monochloramine loss in the presence of natural organic matter incorporate simultaneous monochloramine autodecomposition and reaction pathways leading to NOM oxidation . Such models provide insights into disinfectant reaction pathways involving NOM oxidation, which is valuable for assessing monochloramine stability in distribution systems and understanding pathways leading to disinfection by-product (DBP) formation .

The speciation and decomposition of chloramines are also influenced by factors like breakpoint chlorination, pH, temperature, and the chlorine-to-ammonia ratio . Acidic pH and high chlorine-to-ammonia ratios favor trichloramine formation, while neutral and high pH favor monochloramine and dichloramine species .

Catalytic Applications and Investigations

Metal-Catalyzed Transformations Involving N-Chlorinated Species (e.g., Fe, Cu, Pd, Ru, Os, Pt catalysis)

Metal catalysts are extensively employed in transformations involving N-chlorinated species, facilitating a diverse array of reactions from C-H functionalization to halogenation and C-heteroatom bond formation.

Iron (Fe) Catalysis: Iron(III) complexes, particularly iron(III) triflimide, act as potent Lewis acids for activating N-chlorosuccinimide (NCS), enabling the regioselective chlorination of activated arenes, including anisole, aniline (B41778), acetanilide, and phenol (B47542) derivatives . This method has been utilized for late-stage mono- and dichlorination of complex molecules such as nitrofungin, chloroxylenol, and chloroxynil . Iron complexes have also been reported as catalysts for C–H bond oxygenation reactions, with chloramine-T (N-chloro-para-toluenesulfonylamide) serving as an oxidant .

Copper (Cu) Catalysis: Copper catalysts are versatile in N-chloro chemistry. Copper(I) complexes, such as TpXCu(I), catalyze intramolecular C–H amination reactions using N-chloro amides, leading to the synthesis of pyrrolidines and piperidines . Heterogeneous copper(I)-catalyzed chlorodeboronation of arylboronic acids, utilizing inexpensive N-chlorosuccinimide (NCS), yields various aryl chlorides with high efficiency under mild conditions . Electrochemical copper-catalyzed chlorination has been demonstrated for 1,3-dicarbonyl compounds . Furthermore, photoinduced, copper-catalyzed C–N cross-coupling reactions of racemic tertiary alkyl chlorides with amines can generate fully substituted stereocenters with high enantioselectivity .

Palladium (Pd) Catalysis: Palladium complexes are crucial for activating unreactive and sterically hindered aryl chlorides in cross-coupling reactions, often involving electron-rich and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands . Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides (including NCS) have been achieved under ball-milling conditions, providing a solvent-free and efficient protocol for regioselective C–H bond activation . Palladium also facilitates N-alkylation reactions of amines with alcohols via a borrowing hydrogen methodology . Additionally, palladium(II) complexes serve as Lewis acids to activate glycosyl chlorides for O- and N-glycosylation reactions, leading to the efficient synthesis of O- and N-glycosides .

Ruthenium (Ru) Catalysis: Ruthenium complexes are explored for various transformations involving N-chlorinated species. A novel ruthenium coordinated with Cl and N single atom catalyst (Ru–Cl–N SAC) has been synthesized, exhibiting superior electrocatalytic activities for hydrogen evolution, oxygen evolution, and oxygen reduction reactions . Water-soluble ruthenium(II)-tetrasulfophthalocyanine catalysts (RuPcS) effectively dechlorinate various chloro-alkenes by hydrogen peroxide oxidation in aqueous solutions at room temperature . Ruthenium complexes contribute to bond activations and functionalizations, including C–H and N–H bonds .

Osmium (Os) Catalysis: Osmium catalysts are known for their role in oxyamination reactions. Osmium-catalyzed vicinal oxyamination of olefins can be achieved using N-chloro-N-argentocarbamates . In asymmetric transfer hydrogenation (ATH) of ketones, organo-osmium catalysts, analogous to Noyori-type ruthenium catalysts, have shown high enantioselectivity .

Platinum (Pt) Catalysis: Platinum-based catalysts, particularly on nitrogen-doped carbon supports, demonstrate favorable properties for H2 production, with direct Pt–N–O coordination identified . Mechanistic studies of platinum single-site catalysts for the hydrogen evolution reaction indicate the involvement of Pt–Cl and Pt–N bonds, which can break under applied potential, leading to the reduction of platinum(II) to metallic platinum(0) and potential agglomeration . Platinum-tin(II) chloride complexes have also been studied for the hydrogenation of ethylene (B1197577) .

Table 1: Examples of Metal-Catalyzed Transformations Involving N-Chlorinated Species

Metal CatalystN-Chlorinated Species/SubstrateTransformation/ReactionKey Research FindingsCitation
Iron (Fe)N-Chlorosuccinimide (NCS)Chlorination of activated arenesIron(III) triflimide activates NCS for regioselective chlorination.
Iron (Fe)Chloramine-TC-H bond oxygenationUsed in combination with dioxygen as oxidant for selective cyclohexanol (B46403) formation.
Copper (Cu)N-chloro amidesIntramolecular C-H aminationLeads to pyrrolidines and piperidines via Cu(I)/Cu(II) pathway.
Copper (Cu)N-Chlorosuccinimide (NCS) + Arylboronic acidsChlorodeboronationHighly efficient heterogeneous catalysis for aryl chloride synthesis.
Copper (Cu)Tertiary alkyl chlorides + AminesEnantioconvergent C-N cross-couplingPhotoinduced, high enantioselectivity for fully substituted stereocenters.
Palladium (Pd)Aryl chloridesCross-coupling reactionsActivated by Pd complexes with phosphine or NHC ligands.
Palladium (Pd)N-halosuccinimides + AcetanilidesOrtho-halogenationSolvent-free, regioselective C-H activation under ball-milling.
Palladium (Pd)Glycosyl chloridesO- and N-glycosylationPd(II) acts as Lewis acid to activate glycosyl chloride.
Ruthenium (Ru)Chloro-alkenesDechlorination by H2O2 oxidationCatalyzed by water-soluble ruthenium(II)-tetrasulfophthalocyanine.
Osmium (Os)Olefins + N-chloro-N-argentocarbamatesVicinal oxyaminationDemonstrated for olefin functionalization.
Osmium (Os)KetonesAsymmetric Transfer Hydrogenation (ATH)Organo-osmium catalysts show high enantioselectivity.
Platinum (Pt)N-doped carbon supportsH2 productionPlatinum-based catalysts show high dispersion and basicity.
Platinum (Pt)Platinum single-site catalystsHydrogen Evolution Reaction (HER)Pt-Cl and Pt-N bonds involved, bond breakage observed during operation.

Organocatalysis in N-Chloro Chemistry

Organocatalysis provides metal-free alternatives for transformations involving N-chloro species, often offering high selectivity and milder reaction conditions. Research has focused on asymmetric reactions where chirality is controlled by organic molecules.

One notable application is the catalytic asymmetric chlorolactonization of alkenoic acids and unsaturated amides . These reactions are catalyzed by specific organocatalysts, such as (DHQD)2PHAL, in conjunction with various N-chlorinated hydantoins serving as terminal chlorenium sources . This approach allows for the enantioselective synthesis of chiral heterocycles .

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic underpinnings of catalytic cycles involving N-chlorinated species is crucial for catalyst design and optimization.

Copper-Catalyzed C–H Amination: Mechanistic investigations of copper-catalyzed intramolecular C–H amination using N-chloro amides have revealed a catalytic cycle operating mainly in three stages: (i) chelation-assisted metallacycle formation via C-H bond cleavage; (ii) C-N bond formation through the in situ generation of a metal-nitrenoid intermediate followed by the insertion of an imido moiety to the metal-carbon bond; and (iii) product release via protodemetalation with concomitant catalyst regeneration . Both experimental studies and Density Functional Theory (DFT) calculations have supported a Cu(I)/Cu(II) pathway .

Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed cross-coupling reactions involving aryl halides, the mechanism typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) center, followed by transmetalation to yield a palladium(II) complex, and finally, reductive elimination of the product with regeneration of the active palladium(0) catalyst . For aryl chlorides and unactivated aryl bromides, the oxidative addition step is often found to be rate-limiting .

Nickel/Photoredox C(sp3)–H Cross-Coupling: Mechanistic studies in nickel/photoredox C(sp3)–H cross-coupling reactions suggest that chlorine radical generation from an excited Ni(III) aryl chloride species is operative . This Ni(III) species is formed by single-electron oxidation of a typical Ni(II) intermediate . These photocatalytically generated chlorine atoms are hypothesized to mediate hydrogen atom transfer (HAT) with C(sp3)–H bonds, producing a substrate-derived alkyl radical that is then captured by the nickel center .

Aminocatalytic α-Chlorination: Detailed mechanistic studies of aminocatalytic α-chlorination of aldehydes have shown that while the facial selectivity of the enamine in the chlorination step is nearly perfect, the final enantioselectivity of the product can be low due to a subsequent bifurcation of the reaction pathway . The catalytic intermediate is involved in fast equilibria with diastereoisomeric 1,2-aminal adducts . The use of hexafluoroisopropanol can alter the reaction pathway by stabilizing charged catalytic intermediates, leading to improved enantioselectivities .

Copper-Catalyzed Electrochemical Azidocyanation: For copper-catalyzed electrochemical azidocyanation of alkenes, the catalytic cycle is proposed to begin with the anodic oxidation of azide (B81097) (N3-) to generate an azide radical . This radical then adds to the alkene to form a carbon-centered radical intermediate, which subsequently reacts with a Cu(II)(CN)2 catalyst to produce a Cu(III) species . Reductive elimination then delivers the desired product and regenerates the Cu(I)CN catalyst, with Cu(II)CN being regenerated via anodic oxidation .

Palladium-Catalyzed Glycosylation: Mechanistic studies of palladium-catalyzed O- and N-glycosylation with glycosyl chlorides suggest that cationic Pd(II) species derived from Pd(OAc)2 serve as a Lewis acid to activate the glycosyl chloride, leading to the formation of an oxocarbenium ion intermediate .

Catalytic Degradation of N-Chlorinated Compounds (e.g., Monochloramine to Nitrogen)

The catalytic degradation of N-chlorinated compounds is crucial for environmental remediation, particularly in water treatment.

Monochloramine Degradation to Nitrogen: Monochloramine (NH2Cl) can be catalytically degraded to nitrogen gas (N2) as a main product using chlorination with a less-than-breakpoint dosage of chlorine, followed by treatment with catalytic activated carbon . The efficiency of this process is influenced by factors such as the chlorine-to-nitrogen ratio, temperature, and carbon contact time . Higher temperatures (e.g., 20°C compared to 5°C) generally lead to higher rates of monochloramine removal . Activated carbon does not adsorb chloramines but acts as a catalyst for their chemical breakdown to innocuous chlorides . The catalytic reaction involves the formation of an oxide of carbon intermediate (CO*) .

Decomposition Pathways of Monochloramine: Monochloramine decomposes in a stepwise fashion, initially converting to dichloramine (NHCl2) . The subsequent decomposition of dichloramine is primarily responsible for the loss of total residual chlorine . Major pathways for monochloramine decomposition include hydrolysis and subsequent reaction with free chlorine, as well as general acid catalysis . The rate of general acid catalysis increases with the concentration of proton donors and decreases with increasing pH . In the presence of excess base, monochloramine can decompose to ammonia (B1221849) and nitrogen .

Degradation of Chlorinated Organic Compounds: Catalytic methods are also employed for the remediation of various chlorinated organic compounds (COCs) in wastewater. This includes the use of nanoscale zero-valent iron (nZVI), bimetals, transition metals, and their metal oxides or mixed metal oxides nanocomposites . For instance, iron-loaded zeolites (Fe-ZSM-5) have been used as heterogeneous catalysts for the degradation of trichloroethane (TCE) by hydrogen peroxide .

Photocatalytic degradation is another effective method for chlorinated hydrocarbons like trichloroethylene (B50587) (TCE) and perchloroethylene (PCE) . N-doped TiO2 (N-TiO2) photocatalysts activated by light-emitting diodes (LEDs) have shown high degradation efficiencies for these volatile organic compounds .

Synergistic catalytic elimination systems have been developed for the removal of both NOx and chlorinated volatile organic compounds . For example, mediating acid sites by introducing CePO4 into MnO2/TiO2 NH3-SCR catalysts has been found to promote chlorobenzene (B131634) degradation .

Table 2: Data on Catalytic Degradation of N-Chlorinated Compounds

N-Chlorinated CompoundCatalyst/MethodKey Parameters/ConditionsOutcome/EfficiencyCitation
Monochloramine (NH2Cl)Catalytic Activated Carbon + PrechlorinationCl2/N ratio 7:1, Temperature 20°CDegradation to nitrogen gas; higher rates at 20°C.
Monochloramine (NH2Cl)Hydrolysis and General Acid CatalysispH, concentration of proton donorsStepwise decomposition to dichloramine, then further breakdown.
Trichloroethane (TCE)Fe-ZSM-5 / H2O20.8 g·L-1 Fe-ZSM-5, 10 mmol·L-1 H2O2, initial pH 7.488% removal rate for 0.9 mmol·L-1 TCE; up to 99% with increased dosage.
Trichloroethylene (TCE) & Perchloroethylene (PCE)N-TiO2 Photocatalyst (LED-activated)Calcination temperature (350-550°C), air flow rateHigh degradation efficiencies (e.g., 96% for TCE, 77% for PCE).
ChlorobenzeneMnO2/TiO2 NH3-SCR catalysts with CePO4Mediating acid sitesPromoted degradation of chlorobenzene, improved NH3-SCR activity.

Photochemical Transformations and Radical Chemistry

UV-Driven Photolysis of N-Chlorinated Compounds

UV irradiation of N-chlorinated compounds, such as monochloramine (NH2Cl) and dichloramine (NHCl2), triggers their photolytic degradation. Studies using UV-LEDs at various wavelengths (255, 265, 285, and 300 nm) have investigated the wavelength dependence of this photolysis . The fluence-based photodecay rates of NH2Cl were observed to decrease with increasing wavelength from 255 to 300 nm . Conversely, NHCl2 photodecay rates exhibited an opposite wavelength dependence, increasing with longer wavelengths . At 255 nm, the photodecay rate of NH2Cl was comparable to that of NHCl2, but at other tested wavelengths, NHCl2 showed higher photodecay rates .

The photosensitivity of these compounds is influenced by their molar absorption coefficients and the bond dissociation energy (BDE) of the N-Cl bond . A lower photosensitivity in NH2Cl compared to NHCl2 is primarily attributed to its higher N-Cl bond dissociation energy . Quantum yields for the UV photolysis of HOCl, OCl−, and NH2Cl have been determined, with values of 0.62, 0.55, and 0.20, respectively, for radical generation . For monochloramine, quantum yields under 254 nm UV irradiation were approximately 0.4 mol Es−1 at pH 9, while for medium-pressure UV (200-350 nm), it was around 0.8 mol Es−1 . The photolysis of N-chlorourea, an intermediate of urea (B33335) chlorination, has also been demonstrated under UV254 irradiation, leading to its degradation and the formation of ammonia (B1221849) and nitrate (B79036) as primary nitrogen-containing products .

Table 1: Photodecay Rates and Quantum Yields of Selected N-Chlorinated Compounds

CompoundWavelength (nm)Fluence-Based Photodecay RateQuantum Yield (mol Einstein⁻¹)Source
NH₂Cl255Comparable to NHCl₂0.20 (radical generation)
NH₂Cl265, 285, 300Decreases with increasing λ-
NH₂Cl254-0.4 (at pH 9)
NH₂Cl200-350-0.8
NHCl₂255Comparable to NH₂Cl-
NHCl₂265, 285, 300Increases with increasing λ-
HOCl--0.62 (radical generation)
OCl⁻--0.55 (radical generation)

Generation and Reactivity of Amine and Halide Radicals

The photolysis of N-chlorinated compounds is a crucial pathway for generating various reactive radical species. Specifically, UV photolysis of monochloramine (NH2Cl) and dichloramine (NHCl2) leads to the formation of hydroxyl radicals (HO•) and reactive chlorine species (RCS) such as chlorine radicals (Cl•), chloroxyl radicals (ClO•), and dichlorine radical anions (Cl2•−) . For instance, UV photolysis of NHCl2 at 265, 285, and 300 nm generates higher concentrations of these radicals compared to NH2Cl, while at 255 nm, NH2Cl photolysis yields higher concentrations of HO•, ClO•, and Cl• (though not Cl2•−) than NHCl2 .

Amine radicals, also known as aminyl or azanyl radicals (e.g., •NH2), are highly reactive and short-lived intermediates in nitrogen chemistry . They can be generated through various methods, including the reaction of hydroxyl radicals with ammonia in irradiated aqueous solutions . Amine radical cations are also important reactive intermediates in amine synthesis, often formed via one-electron oxidation of amines under visible light photoredox conditions . These radical cations can convert into electrophilic iminium ions or nucleophilic α-amino radicals, which are synthetically useful intermediates . Nitrogen-centered radicals, including aminyl radicals, are versatile synthons for constructing N-heterocycles due to their reactivity towards sp2-systems . While aminyl radicals are considered weakly nucleophilic and tend to undergo H-atom abstraction and reversible addition to olefins, their reactivity can be enhanced by Lewis acids . Amidyl radicals can also be generated from amine functionalities via manganese-mediated atom-transfer reactions under visible light .

Halide radicals, particularly chlorine radicals (Cl•), are generated through the photolysis of various chlorinated species. For example, molecular chlorine (Cl2) photolysis is a known source of Cl• . Additionally, a photo-mediated process involving halogen-atom transfer (XAT) from 1,2-dihaloethanes can generate unstable carbon radicals that undergo β-scission to release more stable halide radicals . These halide radicals have been utilized in selective hydrohalogenation reactions of unsaturated hydrocarbons . In atmospheric chemistry, triplet excited states of photosensitizers can react with halides, leading to the generation of halogen radicals and molecular halogen compounds . These halogen radicals can then participate in radical cycling, including reactions with hydroperoxy radicals (HO2) .

Applications in Advanced Oxidation Processes (AOPs) for Contaminant Degradation

UV/chlorine Advanced Oxidation Processes (AOPs) leverage the powerful oxidative capabilities of radicals generated from the photolysis of chlorine species to degrade contaminants in water and wastewater . During UV/chlorine treatment, chlorine species like HOCl and OCl− absorb UV radiation, producing HO• and Cl• radicals . These primary radicals can further transform into other reactive chlorine species (RCS) such as Cl2•− and ClO•, which are responsible for the advanced oxidation effect .

The performance of UV/chloramine (B81541) AOPs has been found to be comparable to UV/hydrogen peroxide (UV/H2O2) AOPs for the degradation of various contaminants, including 1,4-dioxane, benzoate, and carbamazepine, across a pH range of 5.5–8.3 . In these processes, radical reactions (indirect photolysis) account for a significant portion of chloramine decay (approximately 50%) and free chlorine loss or reformation (around 80%) . Hydroxyl radicals (HO•) are generally more important for contaminant degradation in both UV/free chlorine and UV/chloramine AOPs, with modeled •Cl:•OH ratios suggesting a higher relative importance of HO• .

The combined UV/chlorine process can significantly promote the degradation of amine precursors and the formation of byproducts like trichloronitromethane (TCNM) from compounds such as polyamine coagulant aids, dimethylamine (B145610) (DMA), and methylamine (B109427) (MA) . This enhancement is likely due to a combination of radical oxidation, photoenhanced chlorination reactions, and other mechanisms . While AOPs are effective for degrading recalcitrant organic pollutants, the presence of chloride ions can lead to the formation of chlorinated intermediates and byproducts, some of which may have high biological toxicities . Therefore, understanding the degradation mechanisms involving chlorine radicals and identifying formed chlorinated compounds is crucial for assessing the safety of AOPs in high-salinity wastewater treatment .

Atmospheric Photochemistry of Chloramines as Radical Sources

Chloramines, including monochloramine (NH2Cl), dichloramine (NHCl2), and trichloramine (NCl3), are increasingly recognized as important atmospheric constituents and photochemical sources of chlorine atoms (Cl•) . These compounds are present in both urban and suburban atmospheres, with significant and variable mixing ratios observed throughout the year . For instance, measurements in downtown Toronto showed median mixing ratios of NCl3, NHCl2, and NH2Cl in summer to be 2.8, 15, and 39 ppt, respectively . NCl3 often exhibits a strong diel pattern, with maximum values at night and photolytic loss occurring with sunrise .

The photolysis of chloramines, particularly NCl3, is a substantial contributor to the total local chlorine atom production rate in urban environments . Studies have shown that NCl3 photolysis can contribute between 49% and 82% of the total local summertime Cl production rate at different times of the day, with an average noontime peak of 3.8 × 10^5 atoms/cm^3/s . While other sources like molecular chlorine (Cl2) and nitryl chloride (ClNO2) also contribute, chloramines can be the dominant photolytic precursors of Cl atoms at ground level . The photolysis of NH2Cl and NHCl2 can further augment this Cl production rate .

The generation of chlorine atoms from atmospheric chloramines has significant implications for atmospheric chemistry. Chlorine atoms are potent oxidants that impact the abundance of volatile organic compounds (VOCs), ozone, and particle formation . The presence of chloramines in the atmosphere, often originating from the use of bleach-based disinfectants and cleaning activities, can influence outdoor air quality upon transport from indoor sources .

Research on Derivatives and Analogs of N Chlorinated Imides

Synthesis and Reactivity of N-Chloroamides and N-Chlorosulfonamides

N-chloroamides and N-chlorosulfonamides are important classes of N-chlorinated compounds known for their utility as electrophilic chlorinating agents and in various synthetic transformations.

Synthesis: N-chloroamides can be synthesized by reacting the corresponding amides with electrophilic chlorine sources. Common methods include the treatment of secondary amides with hypochlorous acid in an acidic medium . Other methods involve using agents like trichloroisocyanuric acid or N-chlorobenzotriazole . N-chlorosuccinimide (NCS), a prominent N-chlorinated imide, can be prepared by the chlorination of succinimide (B58015) using sources such as sodium hypochlorite (B82951) (bleach), t-butyl hypochlorite, or even chlorine gas . A process for producing N-chlorosuccinimide involves the amination of succinic acid with urea (B33335) to form succinimide, followed by a chlorination reaction with sodium hypochlorite .

N-chlorosulfonamides, such as N,N-dichloro-4-methylbenzenesulfonamide, can be prepared in high yields by treating the corresponding sulfonamide with a saturated solution of calcium hypochlorite .

Reactivity: N-chloroamides and N-chlorosulfonamides act as sources of "Cl+" or chlorine radicals, making them effective electrophilic chlorinating agents .

Electrophilic Chlorination: N,N-Dichloro-4-methylbenzenesulfonamide acts as a site-selective electrophilic chlorinating agent towards carbanionic substrates, such as β-ketoesters and β-diketones, often without the need for additional bases . Similarly, N-chlorosuccinimide (NCS) readily monochlorinates electron-rich arenes like aniline (B41778) and mesitylene (B46885) .

Oxidation Reactions: NCS is also used as a mild oxidant .

C-H Activation: N-chloroamides can serve as C-H activation directing synthons. For instance, cobalt(III)-catalyzed C-H activation has been achieved for the synthesis of 3,4-dihydroisoquinolones, where N-chloroamides react effectively with alkenes at room temperature . N-chloroamides have also been utilized in directed C-H amidation, effectively circumventing the Hofmann rearrangement pathway .

Chloramination: N-chlorosulfonamides can serve as both nitrogen and chlorine sources in visible-light-promoted chloramination of olefins, providing a regioselective and atom-economical method for synthesizing vicinal haloamine derivatives .

Hydrolysis and Dechlorination: N-chloroamides can undergo hydrolysis, releasing combined positive chlorine. The rate of hydrolysis can be proportional to hydroxide (B78521) ion concentration .

Exploration of Heterocyclic N-Chlorinated Compounds

Heterocyclic N-chlorinated compounds are a diverse group with unique reactivity profiles due to the presence of the N-Cl bond within a cyclic system. N-chlorosuccinimide (NCS) is a prime example of such a compound, being a five-membered cyclic dicarboximide with a chloro substituent on the nitrogen atom .

Synthesis: The synthesis of N-chlorinated heterocycles often involves the direct chlorination of the parent heterocycle or its imide form. As mentioned, NCS is synthesized from succinimide . Other examples include N-chlorinated derivatives of aziridines, pyrroles, and indoles, though specific synthetic details for a broad range of these were not found in the provided snippets.

Reactivity and Applications:

Chlorinating Agents: Like their acyclic counterparts, N-chlorinated heterocycles, particularly NCS, are widely used as chlorinating agents in various organic reactions . They can mediate halocyclizations, formation of heterocyclic systems, and new carbon-carbon bond formations .

Radical Reactions: NCS is a source of chlorine in radical reactions .

Electrophilic Additions: NCS is also utilized in various electrophilic addition reactions .

Functional Group Transformations: NCS can mediate or catalyze various functional group transformations .

C-H Chlorination: The combination of NCS with photocatalysts can achieve benzylic C-H bond chlorination under visible light irradiation . Electrochemical cascade methodologies have also been reported for the environmentally benign synthesis of halogenated N-aryl amides, carbamates, and urea derivatives via amide bond formation followed by electrocatalytic C-H chlorination .

Isatin (B1672199) Derivatives: Chlorinated isatin derivatives, such as 7-chloroisatin (B1582877) and 5-chloroisatin, are examples of heterocyclic compounds with chlorine substituents on the carbon skeleton, although the N-chlorinated form (N-chloroisatin) was not explicitly detailed in terms of its unique synthesis or reactivity beyond general N-chlorinated compounds .

Synthesis and Reactivity of N-Halo Imides (N-Bromo, N-Iodo)

N-halo imides, particularly N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are indispensable reagents in organic synthesis, offering convenient and selective halogenation capabilities.

Synthesis:

N-Bromosuccinimide (NBS): NBS is commercially available and can be synthesized in the laboratory by adding sodium hydroxide and bromine to an ice-water solution of succinimide. The NBS product precipitates and can be collected by filtration . Crude NBS is often more reactive in certain reactions like the Wohl-Ziegler reaction .

N-Iodosuccinimide (NIS): NIS can be prepared by the action of iodine on N-silver succinimide, or by the action of iodine monochloride on the sodium salt of succinimide . Another method involves reacting succinimide with silver oxide to obtain the silver salt of succinimide, followed by reaction with iodine . NIS can also be prepared by reacting N-chlorosuccinimide with potassium iodide in anhydrous acetic acid . Halogen exchange processes, such as reacting N-bromosuccinimide with methyl iodide, can also yield N-iodosuccinimide .

Reactivity: N-halo imides are versatile reagents for radical substitution, electrophilic addition, and electrophilic substitution reactions . They serve as convenient sources of Br+ or I+ (or their radical equivalents).

N-Bromosuccinimide (NBS):

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction): This is a major application of NBS. It involves refluxing NBS in anhydrous CCl4 with a radical initiator (e.g., AIBN or benzoyl peroxide) or irradiation. NBS acts as a source of bromine radicals (Br•), leading to selective bromination at allylic and benzylic positions due to the stability of the radical intermediates .

Bromohydrin Formation: NBS reacts with alkenes in aqueous solvents to give bromohydrins. This proceeds via the formation of a bromonium ion, followed by nucleophilic attack by water, resulting in Markovnikov addition and anti stereoselectivity .

Hofmann Rearrangement: In the presence of a strong base, NBS reacts with primary amides to produce carbamates via the Hofmann rearrangement .

Oxidizing Agent: NBS can also function as an oxidizing agent, for example, in the oxidative deprotection of tetrahydropyranyl (THP) ethers .

Aromatic Bromination: Highly regioselective bromination of activated aromatic compounds can be achieved using NBS in tetrabutylammonium (B224687) bromide .

N-Iodosuccinimide (NIS):

Electrophilic Iodination: NIS is a widely used iodinating agent for various electrophilic iodinations . It can regioselectively iodinate methoxy- or methyl-substituted aromatic compounds with a catalytic amount of trifluoroacetic acid .

Iodination of Aldehydes and Ketones: NIS is commonly used for the iodination of aldehydes and ketones . It reacts with enol acetates derived from ketones to give α-iodoketones .

Radical Reactions: NIS can serve as a source of iodine in radical reactions .

Oxidation Reactions: NIS is a mild and selective oxidizing agent, capable of converting primary and secondary alcohols to aldehydes and ketones, respectively . It mediates the oxidation of propargyl alcohols for the construction of ynones .

Halocyclizations: NIS is involved in various halocyclization reactions, such as the iodocyclization of optically active (R)-4,5-dienol to form iodomethyltetrahydrofuran derivatives .

Lewis Acid Catalysis: Interestingly, NIS has been reported to act as a mild and selective Lewis acid in certain transformations, such as the catalytic deprotection of TBDMS ethers and N-debenzylation of benzylamino alcohols . It can also catalyze the direct cross-coupling of alcohols with C-nucleophiles under solvent-free conditions .

C-H Iodination: Palladium-catalyzed, regioselective iodination of arene C-H bonds can be achieved using N-halosuccinimides as oxidants .

Stereoselective Synthesis Involving N-Chlorinated Intermediates

Stereoselective synthesis involving N-chlorinated intermediates is an emerging area, leveraging the unique reactivity of the N-Cl bond to control the stereochemical outcome of reactions.

Asymmetric Chlorocyclization: Chlorosulfonamide salts, such as Chloramine-T·3H2O, can serve as precursors of electrophilic chlorine in organocatalytic asymmetric chlorofunctionalization of olefins. In conjunction with commercially available organocatalysts, they can be utilized in the asymmetric chlorocyclization of unsaturated amides, yielding products with high levels of stereoselectivity even at ambient temperatures and high concentrations .

Asymmetric Iodination: A direct asymmetric iodination reaction of aldehydes with NIS, catalyzed by novel axially chiral bifunctional amino alcohols, represents a rare example of highly enantioselective synthesis of optically active α-iodoaldehydes .

Chiral N-Chloroamides: Research is exploring the synthesis of atropisomeric N-chloroamides through electrophilic halogenation of ortho-substituted secondary anilides. Studies on the stereodynamics of atropisomerism in these novel scaffolds reveal insights into their chiral properties .

Diastereoselective Halogenation: The reaction of propargylic alcohols with N-iodosuccinimides can lead to α-iodo/bromo-α,β-unsaturated aldehydes/ketones with mostly good diastereoselectivity, catalyzed collaboratively by Ph3PAuNTf2 and MoO2(acac)2 .

Emerging Research Frontiers and Methodological Advancements

Continuous Flow Chemistry for N-Chlorinated Species

The inherent instability and hazardous nature of many N-chlorinated species have historically limited their widespread use in batch synthesis. Continuous flow chemistry offers a transformative platform to overcome these challenges by enabling the safe, reliable, and efficient generation and immediate utilization of these reactive intermediates .

Continuous flow systems facilitate rapid mixing and superior heat transfer, which are crucial for controlling exothermic reactions and improving selectivity, particularly for highly reactive species like N-chloramines . This approach minimizes the reactor volume, thereby enhancing intrinsic safety compared to traditional batch processes .

Research has demonstrated the continuous flow synthesis of various organic solutions of N,N-dialkyl-N-chloramines using meso-scale tubular reactors with static mixers or continuous stirred tank reactors (CSTRs) . These methods achieve near-quantitative conversions (72–100% in situ yields) with useful productivities (around 0.05 mol/h) and short residence times (3 to 20 minutes) . For instance, N-chloro-1,4-morpholine can be prepared as a solution in toluene (B28343) (0.84 M, 84% yield) in a tube reactor with a 4-minute residence time, avoiding isolation due to its reported instability .

Beyond synthesis, continuous flow has been applied to reactions utilizing these N-chlorinated species, such as the on-demand generation and subsequent use of chloramine (B81541) as an ambiphilic nitrogen source . This allows for the direct reaction of N-chloramines, circumventing purification and isolation steps, which is particularly beneficial given their instability . The green metrics of continuous processes for N-chloramines have shown improvements over existing batch procedures .

Table 1: Continuous Flow Synthesis of N,N-Dialkyl-N-chloramines

Reactor TypeResidence Time (min)In Situ Yield (%)Productivity (mol/h)
Tube Reactor (static mixers)3–2072–100~0.05
CSTR3–2072–100~0.05

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The real-time, in situ monitoring of chemical reactions is pivotal for understanding reaction mechanisms, kinetics, and the formation of intermediates, especially for reactive and transient species like N-chlorinated compounds . Advanced spectroscopic probes provide highly specific information directly from the reaction vessel, enabling comprehensive process understanding and optimization .

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are widely employed for in situ reaction monitoring .

FTIR Spectroscopy : Fiber-optic coupled FTIR-Attenuated Total Reflection (ATR) probes can be inserted directly into reaction vessels to track concentration changes of reactants, products, and intermediates in real-time . This allows for the identification of reaction initiation, conversion, and endpoint, even for relatively fast reactions . For example, FTIR has been used to monitor the formation of arene diazonium salts, which are reactive intermediates, providing insights into reaction parameters without the need for time-consuming offline analysis .

Raman Spectroscopy : In situ Raman spectroscopy is powerful for monitoring key reaction species in solution, including in chlorinated solvents . It offers high sensitivity, real-time monitoring, and molecular structure analysis, making it suitable for studying catalyst surface structures and reaction intermediates . The use of immersion Raman probes allows for the investigation of apparent reaction kinetics in various solvents .

NMR Spectroscopy : Multi-nuclear high-resolution FlowNMR spectroscopy is a valuable tool for real-time reaction monitoring, providing quantitative information about the structure and concentration of different species . While no single technique is ideal, NMR offers extensive structural data and quantitative insights into reaction progression .

These spectroscopic methods, often integrated with probe-based sampling technology, are capable of monitoring reactions under diverse conditions, including acidic, corrosive, high-pressure, and low-temperature chemistries, providing a "molecular video" of the reaction progression .

Integrated Computational and Experimental Approaches

The synergy between computational and experimental methods is accelerating the discovery and optimization of chemical processes, including those involving N-chlorinated scaffolds . This integrated approach allows for the rational design of molecules and catalysts, prediction of reaction outcomes, and refinement of synthetic strategies .

Computational chemistry, utilizing techniques such as Density Functional Theory (DFT) and machine learning (ML) models, can rapidly screen a vast number of potential compounds and reaction pathways, significantly reducing the time and resources required for experimental trials . For instance, computational models can provide insights into reaction mechanisms and predict the behavior of catalysts .

An example of this integration is the design and characterization of novel heterocyclic azole derivatives, where computational and experimental approaches are combined to understand and optimize their synthesis and properties . In the broader context of organic materials discovery, integrated computational and experimental programs are being used to design and characterize new functionalized maleimide (B117702) derivatives with tailored photophysical properties, demonstrating how this combined strategy can lead to new directions for tuning photochemistry and designing tailor-made fluorescent probes. Computational studies can also help predict the properties of molecular scaffolds for various applications, including medicinal chemistry .

Sustainable Synthetic Strategies for N-Chlorinated Scaffolds

The development of sustainable synthetic strategies for N-chlorinated scaffolds aligns with green chemistry principles, aiming to minimize waste, reduce the use of hazardous substances, and conserve energy and resources. This includes the exploration of alternative reagents, solvents, and catalytic methods.

Traditional chlorination methods often involve toxic and corrosive reagents like elemental chlorine (Cl₂) or sulfuryl dichloride (SO₂Cl₂). Emerging sustainable approaches seek to replace or improve upon these methods:

Alternative Chlorinating Agents : N-chlorosuccinimide (NCS) is increasingly recognized as a greener chlorinating agent compared to carbon tetrachloride (CCl₄) or trichloroisocyanuric acid. A significant advantage of NCS is that its byproduct, succinimide (B58015), can be recovered and regenerated back to N-chlorosuccinimide, thereby mitigating chemical by-product waste. Other N-chlorinating agents, such as calcium hypochlorite (B82951) on moist alumina, have also been shown to efficiently N-chlorinate amides, carbamates, and lactams under mild conditions, yielding products in high purity.

Valorization of Chlorine-Containing Waste : Innovative tandem catalytic processes are being developed to utilize intractable chlorine-containing hydrocarbon waste (e.g., chlorinated polymers and solvents) as chlorination reagents for the synthesis of valuable aryl chloride products. This approach not only provides an inexpensive and benign method for chlorination but also addresses the environmental problem of chlorinated waste disposal.

Green Solvents and Catalysis : Green chemistry promotes the use of alternative solvents like water, ionic liquids, or supercritical fluids, and emphasizes catalyst-assisted reactions to minimize risks and improve efficiency. Biocatalysis is also replacing traditional chemical operations in the fine chemical industry, offering cleaner alternatives.

These strategies contribute to a more environmentally responsible chemical manufacturing process by reducing hazardous emissions and improving atom economy.

Table 2: Comparison of Chlorinating Agents in Sustainable Synthesis

Chlorinating AgentAdvantagesDisadvantages (Traditional)ByproductByproduct Fate
N-Chlorosuccinimide (NCS)Environmentally benign, high yield, high selectivity-SuccinimideRecoverable, regenerable to NCS
Cl₂, SO₂Cl₂Straightforward, inexpensive, atom economic (Cl₂)Highly reactive, toxic, corrosive, undesired overreactions, exotherms--
Trichloroisocyanuric acidEfficient, mild conditions, good to excellent yields---

Q & A

Q. How is chlorimide utilized in spectrophotometric determination of phenolic compounds, and what methodological controls ensure reproducibility?

this compound reacts with phenolic groups to form colored complexes, enabling quantitative analysis via UV-Vis spectroscopy. For example, in thymol quantification (Brazilian Pharmacopoeia), the reaction involves:

  • Mixing this compound solution with the analyte in alkaline buffer (pH 10–12).
  • Timing the reaction precisely (e.g., 15 minutes for thymol) to avoid fading .
  • Validating linearity using standard curves (e.g., 0.1 mg/mL thymol) and controlling temperature (25°C) to minimize variability .
  • Key controls: Blank correction, solvent purity (absolute ethanol), and avoidance of light exposure to prevent reagent decomposition .

Q. What are the key considerations for preparing and stabilizing this compound reagent solutions in analytical workflows?

  • Preparation : Dissolve 2,6-dichloroquinone-4-chlorimide in anhydrous ethanol (e.g., 100 mg in 25 mL) to prevent hydrolysis. Filter to remove undissolved particles .
  • Stability : Use freshly prepared solutions; storage under nitrogen or in amber vials reduces photodegradation. Avoid prolonged exposure to air to prevent oxidation .
  • Safety : Handle in fume hoods due to irritant properties; use PPE (gloves, goggles) to mitigate skin/eye contact risks .

Advanced Research Questions

Q. How can conflicting spectrophotometric data from this compound-based assays (e.g., variable absorbance maxima) be systematically resolved?

Discrepancies often arise from:

  • Matrix effects : Interfering substances (e.g., halothane in thymol assays) require masking agents (e.g., sodium hydroxide) or sample purification .
  • Reaction kinetics : Optimize reaction time (e.g., 60–90 seconds for pyridoxine assays) and temperature to stabilize chromophores .
  • Validation : Cross-check with orthogonal methods (e.g., HPLC or IR spectroscopy) to confirm identity and purity of reaction products .
  • Statistical analysis : Use ANOVA to assess inter-laboratory variability and Grubbs’ test to identify outliers .

Q. What strategies optimize this compound-mediated derivatization for trace analysis in complex biological matrices?

  • Pre-concentration : Liquid-liquid extraction (e.g., isopropyl alcohol dilution) to isolate target analytes from proteins/lipids .
  • pH optimization : Adjust buffer systems (e.g., ammonium chloride-ammonium hydroxide) to enhance reaction specificity and minimize side reactions .
  • Interference masking : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze this compound degradation .
  • Detection limits : Use derivative spectroscopy or signal amplification techniques (e.g., nanoparticle-enhanced assays) for sub-ppm sensitivity .

Methodological Comparison Table

ApplicationMatrixWavelength (nm)Reaction TimeKey Validation ParametersSource
Thymol quantificationHalothane59015 minLinearity (R² > 0.99), recovery (98–102%)
Vitamin B6 analysisPharmaceutical formulations65060–90 secPrecision (RSD < 2%), LOQ (0.1 µg/mL)
Phenothiazine derivative detectionBiological fluids550–60010–30 minSelectivity (no cross-reactivity)
8-Hydroxyquinoline derivativesEnvironmental samples62020 minRobustness (pH ± 0.5 tolerance)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.